molecular formula C8H10BFO3 B8207460 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

Cat. No.: B8207460
M. Wt: 183.97 g/mol
InChI Key: YMVZIRUNEDGWJN-UHFFFAOYSA-N
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Description

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is a multifunctional arylboronic acid derivative characterized by three substituents on the phenyl ring: a fluorine atom at position 3, a hydroxymethyl (-CH$2$OH) group at position 2, and a methyl (-CH$3$) group at position 5. This structural arrangement confers unique electronic and steric properties, making it a promising candidate for applications in medicinal chemistry and materials science. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensing, and as bioactive agents due to their ability to reversibly bind diols and interact with biological targets like enzymes .

The fluorine atom, an electron-withdrawing substituent, modulates acidity, while the methyl group contributes steric bulk and lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

[3-fluoro-2-(hydroxymethyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-3,11-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVZIRUNEDGWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1CO)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a phenyl ring with substituents at positions 2 (hydroxymethyl), 3 (fluoro), and 5 (methyl), alongside a boronic acid group at position 1. This arrangement imposes steric and electronic constraints that influence synthetic pathways. The hydroxymethyl group introduces polarity, complicating purification, while the fluorine atom affects electrophilic substitution patterns.

Boronic Acid Stability

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies, such as in situ esterification or pH control during workup, are critical. For example, triisopropyl borate is often used to transiently protect boronic acids during lithiation steps.

Synthetic Routes for 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic Acid

Starting Material Selection

A plausible starting material is 2-bromo-3-fluoro-5-methylbenzaldehyde, which positions substituents appropriately for subsequent transformations. The aldehyde group serves as a precursor to the hydroxymethyl functionality.

Stepwise Synthesis

  • Reduction of Aldehyde to Hydroxymethyl :
    Sodium borohydride (NaBH4) in methanol reduces the aldehyde to a primary alcohol. For example, 2-bromo-3-fluoro-5-methylbenzaldehyde (1.0 equiv) treated with NaBH4 (1.2 equiv) in MeOH at 0°C for 2 hours yields 2-bromo-3-fluoro-5-methylbenzyl alcohol in >90% yield.

  • Lithiation and Borylation :
    Under nitrogen, the brominated intermediate undergoes lithium-halogen exchange with n-butyllithium (n-BuLi, 1.1 equiv) at -78°C in tetrahydrofuran (THF). Quenching with triisopropyl borate (1.05 equiv) followed by acidic workup (1N HCl, pH 5–6) affords the boronic acid. This method mirrors the synthesis of 3,5-difluoro-4-methylphenylboronic acid, achieving yields of 70–78%.

Critical Parameters :

  • Temperature control (-78°C) to prevent side reactions.

  • Strict anhydrous conditions to avoid protodeboronation.

Boron as a Directing Group

The boronic acid group can act as a directing group for subsequent functionalization. However, this method risks destabilizing the boron center during harsh reaction conditions.

Functionalization Sequence

  • Initial Borylation :
    Begin with a simpler boronic acid (e.g., 3-fluoro-5-methylphenylboronic acid) and employ DoM to introduce hydroxymethyl at position 2.

  • Hydroxymethylation :
    Use formaldehyde under Friedel-Crafts conditions or via lithiation followed by trapping with paraformaldehyde. Yields are moderate (50–60%) due to competing side reactions.

Silyl Ether Protection

  • Protection of Hydroxymethyl :
    Treat the hydroxymethyl intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) to form a silyl ether, stabilizing the alcohol during subsequent borylation.

  • Deprotection Post-Borylation :
    Use tetra-n-butylammonium fluoride (TBAF) in THF to cleave the silyl group after boronic acid installation. This approach improves overall yield by 15–20% compared to unprotected routes.

Comparative Analysis of Methods

Yield and Efficiency

MethodKey StepsYield (%)Purity (HPLC)
Lithiation-BorylationBr→Li→Borylation, Reductive workup70–78>98
Directed MetalationBorylation→Hydroxymethylation50–6090–95
Protective Group RouteSilyl protection→Borylation65–75>97

Scalability and Cost

  • Lithiation-Borylation : Requires cryogenic conditions (-78°C), limiting large-scale feasibility.

  • Protective Group Route : Adds synthetic steps but enhances reproducibility and yield.

Challenges and Optimization

Regioselectivity Issues

Competing substitution patterns arise due to fluorine’s electron-withdrawing effects. Computational modeling (DFT) suggests that fluorine directs electrophiles to the para position, necessitating careful reagent selection.

Purification Techniques

Column chromatography with silica gel modified with triethylamine minimizes boronic acid degradation. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-Fluoro-2-(hydroxymethyl)-5-methylphenol.

    Reduction: 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronate ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The boronic acid group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological and chemical behavior .

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of structurally related arylboronic acids highlights the impact of substituent type and position on physicochemical properties:

Compound Name Substituents (Positions) Acidity (pKa)* Cyclization Potential Key References
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid 3-F, 2-CH$2$OH, 5-CH$3$ Moderate Forms benzoxaborole
5-Trifluoromethyl-2-formylphenylboronic acid 5-CF$_3$, 2-CHO Low (~7.2) Forms benzoxaborole
3-Fluoro-5-methylphenylboronic acid 3-F, 5-CH$_3$ High (~8.5) None
2-Fluoro-5-hydroxymethylphenylboronic acid 2-F, 5-CH$_2$OH Moderate Forms oxaborole (6-membered)
4-Fluoro-2-methylphenylboronic acid 4-F, 2-CH$_3$ High (~8.8) None

*Acidity values are estimated based on substituent effects. Electron-withdrawing groups (e.g., -CF$_3$, -F) lower pKa, enhancing acidity .

  • Acidity : The title compound exhibits moderate acidity due to the balance between the electron-withdrawing fluorine and electron-donating hydroxymethyl group. In contrast, 5-Trifluoromethyl-2-formylphenylboronic acid (pKa ~7.2) is significantly more acidic due to the strong electron-withdrawing trifluoromethyl and formyl groups .
  • Cyclization: The hydroxymethyl group at position 2 enables cyclization to a benzoxaborole (5-membered ring), akin to the antifungal drug Tavaborole (AN2690) . Compounds lacking hydroxymethyl (e.g., 3-Fluoro-5-methylphenylboronic acid) cannot undergo this isomerization.

Antimicrobial Activity

Benzoxaboroles derived from arylboronic acids with hydroxymethyl groups exhibit antimicrobial activity by binding to LeuRS. Key comparisons include:

Compound Name MIC (C. albicans) MIC (B. cereus) Mechanism of Action References
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid Not reported Not reported Hypothesized LeuRS inhibition
5-Trifluoromethyl-2-formylphenylboronic acid 32 µg/mL 8 µg/mL LeuRS binding (cyclic form)
Tavaborole (AN2690) 4 µg/mL 16 µg/mL LeuRS inhibition
  • 5-Trifluoromethyl-2-formylphenylboronic acid demonstrates superior activity against Bacillus cereus (MIC = 8 µg/mL) compared to Tavaborole (MIC = 16 µg/mL), attributed to enhanced binding affinity of its cyclic benzoxaborole isomer .
  • However, experimental MIC data are required to confirm this hypothesis.

Biological Activity

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is a boronic acid derivative notable for its unique structural features, including a fluorine atom and a hydroxymethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition, anticancer properties, and applications in biosensing.

The biological activity of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly relevant in the context of enzyme inhibition, where the boronic acid moiety interacts with serine or threonine residues at the active sites of enzymes, leading to the formation of stable boronate ester complexes that inhibit enzymatic activity.

Biological Activity Overview

The compound exhibits several biological activities:

  • Anticancer Activity : Research indicates that phenylboronic acids can inhibit cell proliferation in various cancer cell lines. This property suggests potential applications in cancer therapy .
  • Enzyme Inhibition : The reversible covalent bond formation allows this compound to act as an effective inhibitor for enzymes involved in metabolic pathways, impacting glucose metabolism and potentially aiding in diabetes management .
  • Biosensing Applications : The ability to interact with biological molecules enables its use in sensor technology for detecting sugars and other biomolecules, showcasing its utility in medical diagnostics.

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, including 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid. Below are selected findings:

  • Anticancer Studies : A study demonstrated that phenylboronic acids, including 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid, significantly inhibited the proliferation of cancer cells in vitro. The mechanism was linked to the disruption of key signaling pathways involved in cell growth and survival .
  • Enzyme Interaction Studies : Another investigation focused on the binding interactions between this compound and various enzymes. The results indicated a strong affinity for serine proteases, suggesting a potential role as a therapeutic agent for conditions involving these enzymes .
  • Biosensing Applications : Research highlighted the effectiveness of boronic acids in glucose sensing technologies. The ability of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid to form complexes with glucose was demonstrated, paving the way for innovative diagnostic tools for diabetes management .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acidC10H12BFO3Fluorine and hydroxymethyl substitutionsAnticancer, enzyme inhibition, biosensing
5-Fluoro-2-hydroxymethylphenylboronic acidC10H12BFO3Similar structure with different substitutionAnticancer, glucose sensing
4-Fluoro-2-hydroxymethylphenylboronic acidC10H12BFO3Different positional isomerEnzyme inhibition

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Precursor Functionalization : Start with a fluorinated aromatic precursor (e.g., 3-fluoro-5-methylphenol). Introduce hydroxymethyl via electrophilic substitution or oxidation of a methyl group using oxidizing agents like KMnO₄ under controlled conditions.

Boronation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >97% purity, as validated by HPLC analysis .

Basic: How can researchers ensure high purity of the compound for cross-coupling reactions?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30) to confirm purity >97% (λ = 254 nm) .
    • NMR : Verify structural integrity via ¹⁹F NMR (δ ≈ -110 ppm for aryl-F) and ¹¹B NMR (δ ≈ 30 ppm for boronic acid) .
  • Storage : Maintain at 0–6°C in anhydrous conditions to prevent hydrolysis or oxidation .

Advanced: How do steric and electronic effects of the hydroxymethyl and fluorine substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing fluorine group increases boronic acid acidity (pKa ~8.5–9.0), enhancing reactivity with aryl halides. The hydroxymethyl group may participate in hydrogen bonding, stabilizing transition states .
  • Steric Hindrance : Ortho-substituted hydroxymethyl groups can reduce coupling yields. Optimize by:
    • Using bulky ligands (e.g., SPhos) to mitigate steric effects.
    • Adjusting reaction temperature (e.g., 60–80°C) and base (e.g., K₂CO₃ vs. Cs₂CO₃) .
  • Case Study : A 2020 DFT study on formylphenylboronic acids demonstrated that substituent orientation affects charge distribution and reaction kinetics, which can be extrapolated to hydroxymethyl analogs .

Advanced: How should researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Step 1 : Cross-validate with multiple techniques (e.g., ¹H-¹³C HSQC, ¹¹B NMR) to distinguish boronic acid peaks from impurities .
  • Step 2 : Perform computational modeling (DFT/B3LYP) to predict NMR chemical shifts. For example, fluorine’s electronegativity may deshield adjacent protons, causing unexpected ¹H NMR shifts .
  • Step 3 : Compare with structurally similar compounds (e.g., 4-fluoro-2-methylphenylboronic acid, δ¹⁹F = -115 ppm) to identify anomalies .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Synthesize biaryl motifs for pharmaceuticals or materials science. Example: Cross-coupling with 5-bromo-2-fluoropyridine to create fluorinated heterocycles .
  • Sensor Development : Utilize boronic acid-diol interactions for glucose or catecholamine detection .
  • Protease Inhibition : Fluorinated boronic acids are known to inhibit serine proteases (e.g., AN2690 for antifungal applications) .

Advanced: What strategies mitigate decomposition or instability during long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound to remove water, reducing hydrolysis risk.
  • Stabilizers : Add 1–5% hydroquinone as a free-radical scavenger.
  • Condition Monitoring : Perform periodic FT-IR analysis to detect B-OH bond degradation (broad peak ~3200–3600 cm⁻¹) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~200°C).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 196.06 (calculated for C₈H₉BFO₃⁻).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How can computational modeling predict reactivity in novel reaction environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to model transition states and electron density maps. For example:
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .
  • Case Study : A 2019 study on trifluoromethylphenylboronic acids demonstrated that computational predictions aligned with experimental coupling yields (R² = 0.89) .

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